Enhanced Molecular Weight and Polar Surface Area Differentiate 3-Nitro from Non-Nitrated Analog
The addition of a 3-nitro group to the pyrrolidin-1-ylbenzoic acid scaffold significantly increases molecular weight and topological polar surface area (TPSA) compared to the non-nitrated analog, 4-(pyrrolidin-1-yl)benzoic acid. These are key parameters in drug-likeness predictions, such as Lipinski's Rule of Five [1][2].
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Molecular Weight: 236.22 g/mol; TPSA: 69.6 Ų |
| Comparator Or Baseline | 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3): Molecular Weight: 191.23 g/mol; TPSA: 40.5 Ų |
| Quantified Difference | Molecular Weight is 44.99 g/mol higher; TPSA is 29.1 Ų higher for the target compound. |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.09.15) |
Why This Matters
These differences alter a molecule's pharmacokinetic profile, including absorption and permeability, making the nitro-substituted compound a distinct chemical entity with its own unique behavior.
- [1] PubChem. (2025). 3-Nitro-4-pyrrolidin-1-ylbenzoic acid. Compound Summary. CID: 3671930. View Source
- [2] PubChem. (2025). 4-(Pyrrolidin-1-yl)benzoic acid. Compound Summary. CID: 2795515. View Source
